An In-depth Technical Guide to 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: Core Properties and Biological Activity
An In-depth Technical Guide to 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione: Core Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological evaluation of the synthetic heterocyclic compound, 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione. This molecule, belonging to the class of naphthoquinone derivatives, has demonstrated notable cytotoxic effects against human prostate cancer cell lines. This document consolidates available data on its physicochemical characteristics, provides detailed experimental protocols for its synthesis and analysis, and explores its potential mechanisms of action based on the broader family of quinone-containing compounds. All quantitative data are presented in structured tables for clarity, and key conceptual frameworks are visualized using diagrams.
Core Properties
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is a polycyclic aromatic compound featuring a naphthoquinone core fused with an oxazole ring, which is further substituted with a 4-fluorophenyl group.
Physicochemical Properties
The fundamental physicochemical properties of the compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₈FNO₃ | PubChem |
| Molecular Weight | 293.25 g/mol | PubChem |
| Appearance | Yellow solid | [1] |
| Melting Point | 304–305 °C | [1] |
| XLogP3 | 3.7 | PubChem |
Spectral Data
Key spectral data for the characterization of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione are provided below.
| Spectral Data | Values | Source |
| Infrared (IR) (cm⁻¹) | 3071.08, 1688.26, 1602.80, 1456.70 | [1] |
| ¹H NMR (CF₃CO₂D: CDCl₃) δ (ppm) | 7.30–7.34 (t, J=8.56 Hz, 2 H), 7.93–7.96 (dt, J=8.96, 4.61 Hz, 2 H), 8.25–8.35 (m, 4 H) | Brandy et al., 2012 |
| ¹³C NMR (CDCl₃) δ (ppm) | 120.22, 128.53, 128.78, 131.51 (d, ³JF,C=9.9 Hz), 131.93, 132.37, 136.13, 136.37, 144.05, 150.54, 167.34 (d, ¹JF,C= 258.4 Hz), 167.78, 175.67, 180.05 | Brandy et al., 2012 |
Synthesis and Characterization
Synthesis Protocol
The synthesis of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione is achieved through a one-pot reaction involving the reflux of 2-amino-3-bromo-1,4-naphthoquinone with 4-fluorobenzoyl chloride.[1][2]
Materials:
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2-amino-3-bromo-1,4-naphthoquinone
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4-fluorobenzoyl chloride
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Diethyl ether
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Hexane
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Ethyl acetate
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Dichloromethane (CH₂Cl₂)
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Silica gel
Procedure: [1]
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A mixture of 2-amino-3-bromo-1,4-naphthoquinone (0.801 mmol) and 4-fluorobenzoyl chloride (2 mL) is refluxed for 5 hours at a high temperature.
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The reaction mixture is then subjected to vacuum distillation to remove excess reagents.
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The resulting residue is triturated in a mixture of diethyl ether and hexane (8:2).
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Purification is carried out using column chromatography on silica gel with a hexane:ethyl acetate (75:25) solvent system.
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Further purification is achieved through a second column chromatography on silica gel using 100% dichloromethane as the eluent to yield the final product as a yellow solid.
Characterization Protocols
2.2.1. Infrared (IR) Spectroscopy A general protocol for obtaining the IR spectrum of a solid sample like 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione using an Attenuated Total Reflectance (ATR) accessory is as follows:
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Ensure the ATR crystal is clean.
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Record a background spectrum of the empty ATR.
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Place a small amount of the solid sample onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Collect the sample spectrum.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy A general procedure for ¹H and ¹³C NMR analysis:
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Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or a mixture as reported).
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Transfer the solution to an NMR tube.
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Acquire the spectra on an NMR spectrometer (e.g., 400 MHz).
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Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
2.2.3. Mass Spectrometry (MS) For the determination of the mass-to-charge ratio (m/z) of the compound, a general protocol using a high-resolution mass spectrometer is as follows:
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Dissolve the sample in a suitable solvent.
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Introduce the sample into the mass spectrometer, often via direct infusion or coupled with liquid chromatography.
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Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
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Analyze the ions in the mass analyzer.
Biological Activity
Cytotoxicity against Prostate Cancer Cell Lines
2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione has been evaluated for its in vitro anticancer activity against androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[1][2] The compound exhibited cytotoxic effects on both cell lines.[1]
| Cell Line | IC₅₀ (μM) after 5 days | Source |
| LNCaP | 0.10 | [1] |
| PC3 | 0.23 | [1] |
Experimental Protocol: MTT Cell Proliferation Assay [3]
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Human prostate cancer cells (LNCaP and PC3) are seeded in 96-well plates.
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The cells are treated with various concentrations of 2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione.
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After a 5-day incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
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The plates are incubated to allow for the formation of formazan crystals by viable cells.
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The formazan crystals are solubilized, and the absorbance is measured using a microplate reader to determine cell viability.
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The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
References
- 1. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
